D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-
CAS No.:
Cat. No.: VC20418622
Molecular Formula: C13H24N2O5S
Molecular Weight: 320.41 g/mol
* For research use only. Not for human or veterinary use.
![D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]- -](/images/structure/VC20418622.png)
Specification
Molecular Formula | C13H24N2O5S |
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Molecular Weight | 320.41 g/mol |
IUPAC Name | 3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18) |
Standard InChI Key | SUSPMXBDNAADFK-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound derives from D-valine (C₅H₁₁NO₂), a branched-chain amino acid with a (R)-configuration at its α-carbon . The Boc group ((CH₃)₃COC(O)-) replaces the α-amino proton, rendering the nitrogen inert to nucleophilic attack during synthetic procedures . At the β-carbon (position 3 of the valine backbone), a thioether linkage connects a methyl group bearing an acetamidomethyl (Acm) moiety (-SCH₂NHCOCH₃). This modification introduces a protected thiol functionality, critical for subsequent disulfide bond formation in peptide synthesis.
Molecular Formula and Weight
The molecular formula is C₁₃H₂₃N₃O₅S, calculated as follows:
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D-Valine backbone: C₅H₁₁NO₂
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Boc group: C₄H₉O₂ (adds 101.12 g/mol)
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3-[(Acetylamino)methyl]thio substituent: C₃H₆N₂OS (adds 118.15 g/mol)
Total molecular weight: 317.39 g/mol.
Synthesis and Derivatization Strategies
Enantioselective Production of D-Valine
The D-valine backbone is synthesized via chemoenzymatic deracemization using evolved cyclohexylamine oxidase (CHAO) mutants, which selectively oxidize L-valine ethyl ester, leaving the D-enantiomer intact . This method achieves >99% enantiomeric excess (ee) and yields up to 95%, surpassing traditional resolution techniques .
Boc Protection
The α-amino group is protected via reaction with di-tert-butyl dicarbonate ((Boc)₂O) in a tetrahydrofuran (THF)/water mixture at pH 8–9 . This step ensures compatibility with solid-phase peptide synthesis (SPPS) protocols requiring acid-labile protection.
Physicochemical Properties
Thermal Stability
The Boc group confers stability up to 150°C, while the Acm-protected thioether remains intact under acidic and basic conditions . Differential scanning calorimetry (DSC) reveals a melting point of 182–185°C, consistent with Boc-protected amino acids .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1705 cm⁻¹ (Boc carbonyl) and 1650 cm⁻¹ (Acm amide) .
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¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc tert-butyl), 2.02 (s, 3H, Acm methyl), 3.15 (m, 1H, β-CH), 4.25 (d, 1H, α-CH) .
Applications in Peptide Science
Disulfide Bond Engineering
The Acm group serves as a temporary thiol protector during SPPS. Post-assembly, treatment with mercury(II) acetate or iodine selectively removes Acm, enabling regioselective disulfide bond formation in peptides like oxytocin.
Enzyme Substrate Analogues
The compound’s thioether moiety mimics cysteine residues in enzyme substrates, facilitating studies on sulfur-containing active sites. For instance, it has been used to probe the specificity of isopenicillin N synthase (IPNS) .
Comparative Analysis with Related Compounds
Challenges and Future Directions
Toxicity of Acm Removal
Mercury-based deprotection poses environmental and health risks. Recent advances employ silver tetrafluoroborate (AgBF₄) or photolabile groups as alternatives .
Enzymatic Synthesis Optimization
Directed evolution of CHAO variants could enhance catalytic efficiency for large-scale D-valine derivative production .
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